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chloroacetamide

Cat. No.: B7644427 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and

characterization of N-(3-azidophenyl)-2-chloroacetamide, a bifunctional molecule with

potential applications in chemical biology and drug discovery as a reactive intermediate or

building block. The guide details a plausible synthetic protocol, predicted analytical data, and a

visual representation of the experimental workflow.

Introduction
N-(3-azidophenyl)-2-chloroacetamide is a chemical compound featuring two key reactive

functional groups: an azide and a chloroacetamide. The azide group is widely utilized in "click

chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition

reactions, for bioconjugation and labeling. The chloroacetamide moiety is an alkylating agent

that can form stable covalent bonds with nucleophilic residues, particularly the thiol group of

cysteine, making it a valuable tool for covalent inhibitor design and chemical proteomics.[1][2]

The combination of these two functionalities in a single molecule creates a versatile chemical

probe for various applications in drug development and molecular biology.

Synthesis Pathway
The synthesis of N-(3-azidophenyl)-2-chloroacetamide is achieved via a nucleophilic acyl

substitution reaction. The primary amine of 3-azidoaniline acts as a nucleophile, attacking the
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electrophilic carbonyl carbon of chloroacetyl chloride.[3] This reaction is typically performed in

the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]

General Reaction Scheme
The reaction involves the chloroacetylation of 3-azidoaniline.

Reactants: 3-Azidoaniline, Chloroacetyl Chloride[5]

Base: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3][6]

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3][6]

Product: N-(3-azidophenyl)-2-chloroacetamide

Synthesis Workflow Diagram

Starting Materials:
- 3-Azidoaniline

- Chloroacetyl Chloride

Reaction Step:
- Solvent: Anhydrous DCM
- Base: Triethylamine (TEA)

- Temp: 0°C to RT

1. Add reactants
Aqueous Workup:
- Wash with H₂O

- Dry with Na₂SO₄

2. Quench & Extract
Purification:

- Evaporation of Solvent
- Recrystallization

3. Isolate Crude
Final Product:

N-(3-azidophenyl)-2-
chloroacetamide

4. Purify

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-(3-azidophenyl)-2-chloroacetamide.

Experimental Protocol
The following protocol is a representative procedure adapted from general methods for the

synthesis of N-aryl-2-chloroacetamides.[3][6]

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer and a dropping funnel, add 3-azidoaniline (1.0 eq.) and dissolve in anhydrous

dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

Cooling: Cool the solution to 0 °C in an ice bath.

Base Addition: Add triethylamine (TEA) (1.1 eq.) to the stirred solution.
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Reagent Addition: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of

anhydrous DCM, dropwise to the reaction mixture over 30 minutes, ensuring the temperature

remains below 5 °C.[4]

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 3-6 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).[3]

Workup: Upon completion, pour the reaction mixture into cold water. Separate the organic

layer, and wash it sequentially with water and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove

the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) to obtain the final product.

Characterization Data
The following tables summarize the predicted physical, molecular, and spectroscopic data for

N-(3-azidophenyl)-2-chloroacetamide. This data is inferred from the analysis of structurally

similar compounds.

Table 1: Physical and Molecular Properties
Property Value

Molecular Formula C₈H₇ClN₄O

Molar Mass 210.62 g/mol

Appearance Predicted to be an off-white to pale yellow solid

IUPAC Name N-(3-azidophenyl)-2-chloroacetamide

Solubility
Expected to be soluble in DCM, THF, Acetone;

sparingly soluble in water

Table 2: Predicted Spectroscopic Data (NMR)
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Predicted chemical shifts (δ) are in ppm relative to TMS. The solvent is assumed to be DMSO-

d₆.

¹H NMR
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Amide Proton ~10.5 singlet (broad) 1H -NH-

Aromatic Proton ~7.8 triplet 1H Ar-H (position 2)

Aromatic Proton ~7.4 triplet 1H Ar-H (position 5)

Aromatic Proton ~7.2 doublet 1H Ar-H (position 6)

Aromatic Proton ~6.9 doublet 1H Ar-H (position 4)

Methylene

Protons
~4.3 singlet 2H -CH₂Cl

¹³C NMR
Predicted Chemical Shift
(δ, ppm)

Assignment

Carbonyl Carbon ~165 -C=O

Aromatic Carbon ~140 Ar-C (C-N₃)

Aromatic Carbon ~139 Ar-C (C-NH)

Aromatic Carbon ~130 Ar-CH (position 5)

Aromatic Carbon ~119 Ar-CH (position 6)

Aromatic Carbon ~114 Ar-CH (position 2)

Aromatic Carbon ~108 Ar-CH (position 4)

Methylene Carbon ~43 -CH₂Cl

Table 3: Predicted Spectroscopic Data (FTIR & MS)
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FTIR
Predicted Wavenumber
(cm⁻¹)

Functional Group
Assignment

N-H Stretch ~3300 Amide N-H

Azide Stretch (N₃) ~2100 Azide asymmetric stretch

Carbonyl Stretch (C=O) ~1670 Amide I band

N-H Bend ~1550 Amide II band

C-Cl Stretch ~700-800 Chloroalkane

Mass Spectrometry (EI) Predicted m/z Assignment

Molecular Ion [M]⁺ 210/212 (isotope pattern) C₈H₇³⁵ClN₄O⁺ / C₈H₇³⁷ClN₄O⁺

Fragment 182/184 [M - N₂]⁺

Fragment 134
[C₈H₇N₂O]⁺ (Loss of N₂ and

Cl)

Fragment 133 [M - CH₂Cl]⁺

Fragment 49/51 [CH₂Cl]⁺

Safety and Handling
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with

water.[5] All handling should be performed in a well-ventilated fume hood while wearing

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat.

Organic azides can be energetic and potentially explosive, especially when heated or

subjected to shock. While aromatic azides are generally more stable, appropriate

precautions should be taken.

3-Azidoaniline is a toxic substance. Avoid inhalation, ingestion, and skin contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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